Product packaging for Meridamycin(Cat. No.:)

Meridamycin

Cat. No.: B1247513
M. Wt: 822.1 g/mol
InChI Key: DGKUOWHAUIWQTM-AWHOCNIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meridamycin is a non-immunosuppressive analog of the macrolide FK506 (Tacrolimus) that exhibits potent neuroprotective properties. It functions by binding to FK506-binding proteins (FKBPs), particularly FKBP52, without inhibiting the phosphatase calcineurin, which is the primary mechanism behind the immunosuppressive effects of FK506. This unique mechanism separates its neurotrophic and neuroregenerative activities from immunosuppression, making it a highly valuable tool for researching treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's. Studies have demonstrated its efficacy in promoting neurite outgrowth and protecting dopaminergic neurons in models of Parkinson's disease, suggesting its potential as a therapeutic candidate for conditions involving neuronal damage. Its primary research applications are in neuroscience, investigating pathways of nerve regeneration and survival, and in immunology, as a comparative agent to FK506. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Source: National Center for Biotechnology Information Source: A research article on its neuroprotective mechanisms

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H75NO12 B1247513 Meridamycin

Properties

Molecular Formula

C45H75NO12

Molecular Weight

822.1 g/mol

IUPAC Name

(14E,20E)-15-ethyl-1,16,22,24,26,28-hexahydroxy-12-[(E)-5-hydroxy-4-methylhex-2-en-2-yl]-17,19,21,27,33-pentamethyl-11,34-dioxa-4-azatricyclo[28.3.1.04,9]tetratriaconta-14,20-diene-2,3,10-trione

InChI

InChI=1S/C45H75NO12/c1-10-33-15-17-40(28(5)21-26(3)32(9)47)57-44(55)36-13-11-12-18-46(36)43(54)42(53)45(56)30(7)14-16-35(58-45)24-39(51)31(8)38(50)23-34(48)22-37(49)27(4)19-25(2)20-29(6)41(33)52/h15,19,21,25-26,29-32,34-41,47-52,56H,10-14,16-18,20,22-24H2,1-9H3/b27-19+,28-21+,33-15+

InChI Key

DGKUOWHAUIWQTM-AWHOCNIOSA-N

Isomeric SMILES

CC/C/1=C\CC(OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(C(CC(CC(/C(=C/C(CC(C1O)C)C)/C)O)O)O)C)O)C)O)/C(=C/C(C)C(C)O)/C

Canonical SMILES

CCC1=CCC(OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(C(CC(CC(C(=CC(CC(C1O)C)C)C)O)O)O)C)O)C)O)C(=CC(C)C(C)O)C

Synonyms

meridamycin

Origin of Product

United States

Biosynthesis of Meridamycin

Identification and Characterization of the Meridamycin Biosynthetic Gene Cluster (mer BGC)

The blueprint for this compound synthesis is encoded within the genome of the producing organisms, primarily species of Streptomyces. The identification and detailed analysis of the mer BGC have been pivotal in understanding how this complex natural product is made.

The this compound biosynthetic gene cluster (mer BGC) has been identified and characterized in at least two different Streptomyces strains: Streptomyces sp. NRRL 30748 and Streptomyces sp. DSM 4137. nih.govmicrobiologyresearch.org In Streptomyces sp. NRRL 30748, the mer BGC spans a contiguous DNA stretch of approximately 117 kilobase pairs (kb). nih.govresearchgate.net Similarly, in Streptomyces sp. DSM 4137, a locus of about 100 kb has been identified as responsible for this compound biosynthesis. researchgate.net

The organization of the mer BGC is highly conserved between these strains, showcasing a remarkable degree of similarity at the protein level, with some estimates as high as 95% identity for the core polyketide synthase (PKS) genes. uni-hannover.de The cluster is characterized by a central set of large, multifunctional genes encoding the core enzymatic machinery, flanked by genes with putative regulatory, resistance, and transport functions. nih.govresearchgate.net Notably, the core biosynthetic genes, including those for the PKS and non-ribosomal peptide synthetase (NRPS) components, are often transcribed in the same direction, suggesting they may form a large operon. researchgate.net In Streptomyces sp. NRRL 30748, this proposed operon, encompassing merP through merE, is estimated to be around 78 kb in size. researchgate.net The linear arrangement of genes on the chromosome is a common feature of microbial secondary metabolite biosynthesis, allowing for coordinated regulation and expression of the pathway. biorxiv.org

Computational analysis of the sequenced mer BGC has allowed for the annotation and functional prediction of the key genes involved in this compound biosynthesis. researchgate.netuni-hannover.de

GeneEncoded Protein/EnzymeProposed Function in this compound Biosynthesis
merA-DPolyketide Synthases (PKSs)These four genes encode the large, modular PKS enzymes responsible for assembling the polyketide backbone of this compound. researchgate.netuni-hannover.de They contain a loading module and 14 extension modules that sequentially add and modify the building blocks of the polyketide chain. nih.govresearchgate.net
merPNon-Ribosomal Peptide Synthetase (NRPS)Encodes a multi-domain NRPS enzyme that is responsible for the recognition, activation, and incorporation of the L-pipecolic acid moiety into the growing polyketide chain. researchgate.netuni-hannover.de Disruption of this gene has been shown to completely abolish this compound production, confirming its essential role. nih.govresearchgate.net
merECytochrome P450 MonooxygenaseThis gene encodes a P450 enzyme that is proposed to be responsible for a post-PKS modification of the this compound structure, specifically the hydroxylation at the C-9 position of the macrolactone ring. researchgate.netresearchgate.net

The identification of these key genes provides a genetic roadmap for understanding the step-by-step construction of the this compound molecule. Further experimental work, such as gene knockout studies, has confirmed the functional roles of these genes in the biosynthetic pathway. nih.govresearchgate.net

Genomic Location and Organization of the mer BGC

Enzymatic Machinery of this compound Biosynthesis

The synthesis of this compound is a prime example of a hybrid polyketide-non-ribosomal peptide natural product. This process is carried out by a series of large, multi-domain enzymes that act as a molecular assembly line.

The core of the this compound molecule is a large polyketide chain, which is assembled by a type I modular polyketide synthase (PKS) system. researchgate.net In the mer BGC, this PKS is encoded by the merA, merB, merC, and merD genes in Streptomyces sp. NRRL 30748, and by merA, merB, and merC in Streptomyces sp. DSM 4137. researchgate.netuni-hannover.de These genes give rise to giant multienzyme proteins that are organized into modules. Each module is responsible for one cycle of polyketide chain elongation and contains a specific set of enzymatic domains. oup.com

The this compound PKS consists of a loading module and 14 extension modules. microbiologyresearch.orgresearchgate.net The loading module initiates the process, and each of the 14 extension modules adds a specific two-carbon unit to the growing polyketide chain. researchgate.net The domains within each module dictate the chemistry of each elongation step.

DomainFunction
Ketosynthase (KS)Catalyzes the condensation reaction, adding the next extender unit to the growing polyketide chain. oup.com
Acyltransferase (AT)Selects the appropriate extender unit (malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) and transfers it to the acyl carrier protein. researchgate.netuni-hannover.de
Acyl Carrier Protein (ACP)Tethers the growing polyketide chain and the incoming extender unit, shuttling them between the various enzymatic domains.
Ketoreductase (KR)Reduces the keto group formed after the condensation reaction to a hydroxyl group. The stereochemistry of this reduction is determined by the specific KR domain. oup.com
Dehydratase (DH)Dehydrates the hydroxyl group, forming a double bond.
Enoyl Reductase (ER)Reduces the double bond to a single bond. oup.com

The specific combination of these domains within each of the 14 extension modules of the this compound PKS determines the final structure of the polyketide backbone, including the placement of methyl and ethyl side chains and the degree of reduction at each position. researchgate.netuni-hannover.de A notable feature of the this compound PKS in Streptomyces sp. DSM 4137 is the presence of an unusual cytochrome P450-like domain at the C-terminus of MerC, the function of which is not yet fully understood. microbiologyresearch.org

A key structural feature of this compound is the incorporation of a pipecolic acid moiety, which is a non-proteinogenic amino acid. This step is catalyzed by a non-ribosomal peptide synthetase (NRPS) enzyme, encoded by the merP gene. researchgate.netuni-hannover.de NRPS enzymes are large, modular proteins that synthesize peptides without the use of ribosomes. nih.gov

The MerP enzyme is a monomodular NRPS with a characteristic domain organization: Condensation (C), Adenylation (A), and Peptidyl Carrier Protein (PCP), followed by another C-domain. researchgate.net

Adenylation (A) Domain: This domain is responsible for recognizing and activating the L-pipecolic acid substrate. It shows significant homology to the A domains in the NRPS enzymes responsible for pipecolate incorporation in the biosynthesis of other immunosuppressant macrolides like rapamycin (B549165) and FK506. uni-hannover.deresearchgate.net

Peptidyl Carrier Protein (PCP) Domain: The activated pipecolic acid is then tethered to the PCP domain.

Condensation (C) Domain: The first C-domain catalyzes the formation of an amide bond between the fully assembled polyketide chain and the pipecolate unit tethered to the PCP domain. researchgate.net The second, C-terminal C-domain is believed to be responsible for the final macrolactonization step, which cyclizes the molecule and releases the final this compound product. researchgate.netuni-saarland.de

The integration of the pipecolate unit by the MerP NRPS is a critical step that completes the hybrid polyketide-peptide structure of this compound.

After the main backbone of this compound is assembled by the PKS and NRPS machinery, it can undergo further chemical modifications by tailoring enzymes. researchgate.net In the this compound biosynthetic pathway, a key post-PKS modification is catalyzed by a cytochrome P450 monooxygenase. researchgate.net

In Streptomyces sp. NRRL 30748, the merE gene encodes a cytochrome P450 enzyme. researchgate.net This enzyme is proposed to be responsible for the hydroxylation of the this compound macrolactone ring at the C-9 position. researchgate.netresearchgate.net This is a crucial step in achieving the final, biologically active structure of this compound. Interestingly, while MerE is functionally equivalent to the P450 enzymes in the rapamycin (RapJ) and FK506 (FkbD) biosynthetic pathways, it only shares moderate sequence similarity with them. researchgate.net

In Streptomyces sp. DSM 4137, a gene designated merD (which corresponds to merE in the NRRL 30748 strain) is also predicted to encode a cytochrome P450 hydroxylase. This enzyme contains the conserved active-site cysteine and ExxR sequence characteristic of functional P450s. The presence of these P450 enzymes highlights the importance of oxidative modifications in the late stages of this compound biosynthesis.

Non-Ribosomal Peptide Synthetase (NRPS) Components and Pipecolate Incorporation

Precursor Incorporation and Metabolic Pathways

The biosynthesis of the complex macrocyclic polyketide, this compound, relies on the incorporation of specific precursor molecules through intricate metabolic pathways. The producing organism, Streptomyces sp. NRRL 30748, utilizes distinct routes for the formation of the pipecolate moiety and the polyketide backbone, demonstrating metabolic flexibility.

Lysine (B10760008) Degradation Pathways for Pipecolate Moiety Biosynthesis

The pipecolate starter unit of this compound is derived from L-lysine through two separate degradation pathways in Streptomyces sp. NRRL 30748. nih.gov Isotopic labeling studies using L-[α-¹⁵N]-lysine and L-[ε-¹⁵N]-lysine have elucidated the contribution of each pathway. nih.gov

Feeding experiments with L-[α-¹⁵N]-lysine resulted in a ~43% ¹⁵N enrichment in the this compound molecule. nih.gov This indicates a pathway where the α-amino group of lysine is retained during the formation of the pipecolate ring. Conversely, when L-[ε-¹⁵N]-lysine was used, a ~14% ¹⁵N enrichment was observed, signifying a second pathway where the ε-amino group is incorporated. nih.gov These findings, confirmed by Fourier transform mass spectrometry (FT-MS), reveal the coexistence of two distinct lysine degradation routes for pipecolate biosynthesis. nih.gov This dual-pathway mechanism provides the organism with metabolic flexibility, allowing it to adapt to different nutrient conditions.

It is noteworthy that the this compound biosynthetic gene cluster (BGC) from Streptomyces sp. NRRL 30748 lacks a gene encoding lysine cyclodeaminase, an enzyme commonly found in the biosynthesis of other pipecolate-containing natural products like rapamycin and FK506. researchgate.netnih.gov This absence further supports the operation of alternative pathways for pipecolate formation in this compound biosynthesis. researchgate.netnih.gov

Incorporation of Extender Units (e.g., Malonyl-CoA, Methylmalonyl-CoA, Ethylmalonyl-CoA)

The core polyketide chain of this compound is assembled by a type I polyketide synthase (PKS) system. researchgate.netuni-hannover.de This enzymatic machinery utilizes various extender units, primarily malonyl-CoA and methylmalonyl-CoA, to build the macrolactone ring. The this compound PKS consists of a loading module and fourteen extension modules, each responsible for the incorporation and modification of a specific extender unit. researchgate.netnih.gov

While the specific extender units for each module have not been fully elucidated in all publications, the general mechanism involves the sequential addition of these two- and three-carbon units to the growing polyketide chain. The selection and incorporation of the correct extender unit at each step are dictated by the acyltransferase (AT) domain within each PKS module. However, some complex polyketide synthases, including those potentially involved in this compound biosynthesis, utilize discrete AT enzymes that act in trans to load the extender units onto the acyl carrier protein (ACP) domains of the PKS modules. plos.orgescholarship.org

Elucidation of Dual Pathway Mechanisms and Metabolic Flexibility

The existence of dual pathways for the biosynthesis of the pipecolate moiety in this compound highlights the metabolic flexibility of the producing organism. nih.gov The ability to utilize either the α- or ε-amino group of lysine for pipecolate formation allows Streptomyces sp. NRRL 30748 to efficiently synthesize the precursor even when the availability of specific labeled lysines varies. nih.gov

This metabolic adaptability is a key feature of many secondary metabolite biosynthetic pathways, enabling microorganisms to optimize the production of complex molecules under diverse environmental and nutritional conditions. The elucidation of these dual pathways in this compound biosynthesis was made possible through detailed isotopic labeling experiments coupled with high-resolution mass spectrometry. nih.gov

Genetic Engineering and Biosynthetic Modification of this compound

The elucidation of the this compound biosynthetic gene cluster (BGC) has paved the way for genetic engineering strategies aimed at producing novel analogs with potentially improved therapeutic properties. nih.gov Manipulation of the mer BGC in the native producer, Streptomyces sp. NRRL 30748, and heterologous expression in other hosts are key approaches in this endeavor. researchgate.netacs.orgacs.org

Strategies for Manipulation of the mer BGC in Native Producers

Direct genetic modification of the mer BGC in Streptomyces sp. NRRL 30748 has been successfully demonstrated. researchgate.netnih.gov These strategies involve the targeted disruption or modification of specific genes within the cluster to alter the final structure of this compound.

Gene disruption has been a crucial tool for confirming the identity of the this compound BGC and for elucidating the function of specific genes within the pathway. researchgate.netnih.govuni-saarland.de

A key experiment involved the disruption of the merP gene. researchgate.netnih.gov The merP gene encodes a non-ribosomal peptide synthetase (NRPS) responsible for the incorporation of the pipecolate starter unit. researchgate.netsecondarymetabolites.org Inactivation of merP through insertional mutagenesis led to the complete abolishment of this compound production. researchgate.netnih.gov This result definitively proved that the cloned gene cluster is responsible for this compound biosynthesis. researchgate.netnih.gov

Another successful genetic modification was the targeted deletion of the DNA fragment encoding the ketoreductase (KR) domain of module 1 (KR1) within the merA gene. researchgate.netnih.gov This manipulation resulted in the production of a novel this compound analog, C36-keto-meridamycin, demonstrating the feasibility of generating new derivatives through targeted genetic engineering. researchgate.netnih.govrsc.org

These gene disruption studies not only validate the function of the biosynthetic genes but also provide a powerful method for creating a library of novel this compound analogs with potential for further development.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and their Functions

GeneEncoded Protein/EnzymeFunction in this compound BiosynthesisReference(s)
merA-DPolyketide Synthases (PKS)Responsible for the assembly of the polyketide backbone, encoding a loading module and 14 extension modules. researchgate.netnih.gov
merPNon-Ribosomal Peptide Synthetase (NRPS)Incorporates the pipecolate starter unit. researchgate.netnih.govsecondarymetabolites.org
merECytochrome P450 MonooxygenaseInvolved in post-PKS modification of the this compound core structure. researchgate.netnih.gov
Promoter Engineering for Enhanced Biosynthetic Output

The production of this compound in heterologous hosts has been significantly improved through promoter engineering strategies. In initial attempts to express the approximately 90 kb this compound biosynthetic gene cluster (mer) in Streptomyces lividans, no production of the target metabolite was detected. This was attributed to the inefficient transcription of the large polyketide synthase (PKS) genes, which are organized in a sizable operon. nih.gov

To overcome this transcriptional limitation, researchers replaced the native promoter with a strong, constitutive promoter, ermE. This strategic substitution upstream of the mer genes, specifically the non-ribosomal peptide synthetase (NRPS) gene merP, led to the successful production of this compound, with detectable levels of approximately 100 μg/L. nih.govresearchgate.net The ermE promoter, derived from the erythromycin (B1671065) resistance gene of Saccharopolyspora erythraea, is a well-established tool for driving the expression of entire PKS pathways in Streptomyces hosts. researchgate.net

The effectiveness of this approach was confirmed by transcriptional analysis, which showed that the transcript levels of merP were significantly lower in the heterologous host compared to the native producer before promoter replacement. researchgate.net The insertion of the ermE* promoter successfully initiated transcription, enabling the expression of the entire downstream biosynthetic pathway. acs.orgnih.govresearchgate.net This success underscores the critical role of promoter strength and selection in the heterologous production of complex natural products like this compound. nih.govresearchgate.net

Heterologous Expression of the mer BGC in Model Organisms

The heterologous expression of the this compound biosynthetic gene cluster (BGC) has been a key strategy for both production improvement and biosynthetic studies. nih.govresearchgate.net Given the large size of the mer BGC (~90 kb), its transfer and expression in a well-characterized host offer advantages over genetic manipulation of the native producer, Streptomyces sp. NRRL 30748. acs.orgresearchgate.netnih.gov Streptomyces lividans, a genetically amenable model organism, has been the primary host for these efforts. nih.govacs.org

The initial transfer of the entire mer gene cluster into S. lividans strains TK24 and K4-114 did not result in the production of this compound. nih.gov This was attributed to poor transcription of the PKS genes from their native promoter in the heterologous environment. nih.gov Subsequent engineering, particularly promoter replacement, was necessary to activate the silent gene cluster and achieve production. nih.govacs.orgnih.gov This approach of moving large BGCs into optimized hosts is a promising strategy for accessing novel natural products and improving titers of known compounds. nih.govmdpi.com

Development of Shuttle Vectors and Artificial Chromosome Systems

The successful transfer of the large (~90 kb) this compound biosynthetic gene cluster (mer) into a heterologous host was enabled by the development of specialized vector systems. acs.orgresearchgate.net A key tool in this process is the Escherichia coli-Streptomyces shuttle Bacterial Artificial Chromosome (BAC) vector, pSBAC. acs.orgnih.govresearchgate.net This vector was specifically designed to clone, genetically manipulate, and express large actinomycete secondary metabolite BGCs. acs.orgresearchgate.net

The pSBAC vector possesses several crucial features: it can accommodate large DNA inserts (over 40 kb), it can be shuttled between E. coli (for ease of cloning and manipulation) and Streptomyces (for expression), and it ensures the stable maintenance of the cloned DNA in the recipient Streptomyces host. acs.org The entire mer gene cluster was captured in a single pSBAC clone using a straightforward restriction enzyme digestion and ligation approach. acs.orgresearchgate.net

For integration into the Streptomyces chromosome, pSBAC utilizes the φBT1 attP-int system, which facilitates site-specific integration into the host's attB site. nih.govacs.org This integration ensures the stable inheritance of the BGC during cell division. nih.gov The development and successful application of the pSBAC system for the this compound cluster demonstrated the power of BAC technology in natural product research, paving the way for the exploration and engineering of other large BGCs. acs.orgjmb.or.krbiost.com

Table 1: Shuttle Vectors and Artificial Chromosome Systems Used in this compound Research

Vector Type Key Features Organism(s) Reference
pSBAC E. coli-Streptomyces shuttle Bacterial Artificial Chromosome (BAC) Based on pCC1BAC; contains φBT1 attP-int system for integration; apramycin (B1230331) resistance. E. coli, Streptomyces nih.gov
pPAC-S2 E. coli-Streptomyces shuttle PAC Based on pCYPAC2; contains ΦC31 attP-int system; kanamycin/thiostrepton resistance. E. coli, Streptomyces nih.gov
Optimization of Heterologous Production and Precursor Feeding

Following the successful heterologous expression of the this compound gene cluster in Streptomyces lividans via promoter engineering, further efforts were made to enhance the production yield. nih.govacs.org One effective strategy has been precursor feeding, which involves supplementing the fermentation medium with biosynthetic building blocks that may be limiting in the heterologous host. nih.govresearchgate.net

The biosynthesis of the this compound polyketide backbone utilizes ethylmalonyl-CoA as an extender unit. nih.gov Supplying the culture of the recombinant S. lividans strain with diethyl malonate, a precursor to ethylmalonyl-CoA, resulted in a significant, approximately two-fold increase in this compound production, reaching up to 240 μg/L. nih.govresearchgate.net This finding indicates that the availability of this specific precursor is a limiting factor for this compound synthesis in the heterologous host. nih.gov

In contrast, feeding with pipecolic acid, another key precursor incorporated by the non-ribosomal peptide synthetase (NRPS) module, did not lead to an increase in this compound titers. nih.gov This suggests that the endogenous supply of pipecolic acid in S. lividans is sufficient under these production conditions. The pipecolate moiety itself is derived from lysine. mdpi.com These precursor feeding experiments provide valuable insights into the metabolic bottlenecks in heterologous production and offer a straightforward method for yield improvement. nih.gov

Biosynthetic Generation of Novel this compound Analogues and Derivatives

Genetic engineering of the this compound biosynthetic gene cluster has been successfully employed to generate novel analogues of the parent compound. nih.govresearchgate.net These efforts aim to create derivatives with potentially improved properties or to provide tools for further chemical modification. researchgate.netmicrobiologyresearch.org

One of the first examples of this was the creation of C36-keto-meridamycin. nih.govresearchgate.net This novel analogue was produced by targeted inactivation of a specific domain within the polyketide synthase (PKS) machinery. Specifically, a DNA fragment encoding the first ketoreductase (KR1) domain of the MerA protein was deleted from the chromosome of the native producing strain, Streptomyces sp. NRRL 30748. nih.govresearchgate.net The KR domain is responsible for reducing a keto group to a hydroxyl group during the polyketide chain assembly. Its inactivation prevented this reduction step, resulting in the formation of a this compound derivative with a ketone group at the C36 position. nih.govresearchgate.net

The successful generation of C36-keto-meridamycin demonstrated the feasibility of engineering the mer PKS to produce new structures. researchgate.net This approach of domain inactivation is a powerful tool in combinatorial biosynthesis, opening the door to creating a variety of new this compound-related compounds by manipulating the modular PKS and NRPS enzymes. nih.govmicrobiologyresearch.org

Molecular Mechanism of Action

High-Affinity Binding Interactions with FK506-Binding Protein 12 (FKBP12)

Meridamycin is a high-affinity ligand for the FK506-binding protein 12 (FKBP12), a ubiquitously expressed peptidyl-prolyl isomerase. nih.govplos.org This binding is a critical first step in its mechanism of action. The affinity of this compound for FKBP12 is notably strong, with some studies suggesting it binds more potently than the well-known immunosuppressants FK506 and rapamycin (B549165). uni-hannover.deresearchgate.net

This compound competitively inhibits the binding of both FK506 and rapamycin to FKBP12. researchgate.net This is evidenced by its ability to antagonize the immunosuppressive activities of FK506 and rapamycin in murine T-cells. plos.org The IC50 value for this competitive inhibition has been reported to be as low as 1.0 ng/mL. plos.orgresearchgate.net This antagonistic relationship underscores the shared binding site on FKBP12 among these macrolides. researchgate.net

CompoundBinding to FKBP12Effect on Immunosuppression
This compound High-affinityNon-immunosuppressive, antagonizes FK506 and rapamycin
FK506 (Tacrolimus) High-affinityImmunosuppressive
Rapamycin (Sirolimus) High-affinityImmunosuppressive

This table summarizes the comparative binding characteristics and immunosuppressive effects of this compound, FK506, and Rapamycin.

The structural basis for this compound's high-affinity binding to FKBP12 lies in a conserved structural motif. Like FK506 and rapamycin, this compound possesses a pipecolate and a masked tricarbonyl moiety, which are crucial for interacting with the hydrophobic cavity of FKBP12. uni-hannover.depnas.org This region includes critical C8 and C9 carbonyl groups that play a pivotal role in forming the complex with FKBP12. uni-hannover.de However, a key structural difference is the absence of the substituted cyclohexane (B81311) ring that is characteristic of FK506 and rapamycin. uni-hannover.deresearchgate.net This structural distinction is believed to be responsible for this compound's lack of immunosuppressive activity. uni-hannover.de

Competitive Antagonism of FK506 and Rapamycin Binding to FKBP12

Research Towards Elucidating the Downstream Molecular Target of the this compound-FKBP12 Complex

While the initial binding partner of this compound is well-established, the subsequent molecular target of the this compound-FKBP12 complex remains an active area of investigation. nih.govplos.orgresearchgate.net Identifying this downstream target is crucial for fully understanding this compound's biological functions.

A critical aspect of this compound's pharmacology is that the this compound-FKBP12 complex does not interact with the same downstream targets as the FK506-FKBP12 and rapamycin-FKBP12 complexes. rsc.org The FK506-FKBP12 complex inhibits the protein phosphatase calcineurin, while the rapamycin-FKBP12 complex inhibits the mammalian target of rapamycin (mTOR). nih.govrsc.org this compound's inability to target calcineurin or mTOR explains its non-immunosuppressive nature. plos.orguni-hannover.de This makes this compound and its analogues intriguing candidates for therapeutic applications where immunosuppression is an undesirable side effect. uni-hannover.de

The search for the elusive downstream target of the this compound-FKBP12 complex has led to the consideration of various methodologies. These include affinity capture experiments and the use of "orphan molecular glues," where this compound is considered a natural product whose postulated ternary target protein has not yet been identified. rsc.orgrsc.orgrsc.org The characterization of the this compound biosynthetic gene cluster also opens avenues for genetic manipulation to create novel structural variants that could aid in target identification. nih.gov

Distinction from Calcineurin and mTOR Targeting by FK506 and Rapamycin Complexes

Molecular Interactions with Dopaminergic Receptors at a Mechanistic Level

Emerging research suggests that this compound and its analogues may exert neuroprotective effects through interactions with the dopaminergic system. researchgate.netresearchgate.netmdpi.com Specifically, some studies indicate that this compound acts on dopaminergic receptors, which could be beneficial in the context of neurological diseases like Parkinson's. researchgate.netmdpi.comnih.gov For instance, the analogue 3-northis compound (B1246903) has been shown to restore dopamine (B1211576) uptake in dopaminergic receptors challenged with the neurotoxin MPP+. uni-hannover.de However, the precise mechanistic details of these interactions at the molecular level are still under investigation. It is theorized that the neurotrophic activity of these compounds might be mediated by binding to other members of the FKBP family, such as FKBP52, rather than FKBP12.

Cellular and Subcellular Effects of this compound Perturbations (excluding clinical applications)

This compound is a macrocyclic polyketide that, while structurally related to immunosuppressants like FK506 and rapamycin, exhibits distinct cellular effects due to its unique interactions with intracellular proteins. uni-hannover.de Its primary molecular action is binding to the FK506-binding protein 12 (FKBP12), a highly conserved peptidyl-prolyl cis-trans isomerase found within cells. uni-hannover.dersc.org However, unlike FK506 and rapamycin, the resulting this compound-FKBP12 complex does not appear to interact with the key effector proteins calcineurin or the mammalian target of rapamycin (mTOR). rsc.org This fundamental difference at the molecular level dictates its non-immunosuppressive profile and unique downstream cellular consequences. plos.org The specific cellular target for the this compound-FKBP12 complex remains to be identified. plos.orgnih.gov

Research has shown that this compound competitively inhibits the binding of both FK506 and rapamycin to FKBP12. plos.org This antagonism has been observed in various cellular assays. For instance, this compound inhibits the immunosuppressive effect of FK506 in functional assays measuring interleukin-2 (B1167480) (IL-2) transcription and counteracts the action of rapamycin in an interleukin-6 (IL-6) dependent cell-proliferation assay.

The perturbations caused by this compound extend to various cellular structures and pathways, with notable effects on the cytoskeleton and neuronal cells. Some studies suggest that this compound may disrupt the actin cytoskeleton and microtubules, which are critical for cell structure, transport, and dynamics. googleapis.com The compound's interaction with immunophilins, such as FKBP12 and potentially FKBP52, is thought to underlie its observed neurotrophic and neuroprotective activities, which are separate from its immunosuppressive antagonism. rsc.org For example, the analog 3-northis compound has been shown to promote the outgrowth of neurites in cultured cortical cells, dorsal root ganglia, and F-11 cells. rsc.org This suggests an influence on the cellular machinery governing neuronal growth and regeneration. Furthermore, some research indicates a potential for this compound to affect processes such as transcription and the maintenance of genomic stability, possibly through interactions with DNA topoisomerase I.

While some macrolides are known to affect mitochondrial function, direct and detailed evidence of this compound's impact on mitochondria is still emerging. researchgate.net The primary documented subcellular effect remains its high-affinity binding to cytoplasmic FKBPs, which initiates its distinct biological activities. nih.gov

Research Findings on Cellular and Subcellular Perturbations

Effect Cellular/Subcellular Target Model System Observed Outcome Citations
Binding and Antagonism FKBP12Murine T-cellsCompetitively inhibits FK506 and rapamycin binding to FKBP12; antagonizes their immunosuppressive activity. plos.org
Signal Transduction Interleukin-2 (IL-2) pathwayFunctional assayInhibits the immunosuppressant action of FK506 on IL-2 transcription.
Cell Proliferation Interleukin-6 (IL-6) signalingIL-6-dependent cell lineInhibits the immunosuppressant action of rapamycin in a cell-proliferation assay.
Neuronal Morphology Cytoskeleton/Growth conesCultured cortical cells, dorsal root ganglia, F-11 cells3-northis compound (an analog) promoted neurite outgrowth. rsc.org
Cytoskeletal Integrity Actin cytoskeleton, MicrotubulesNot specifiedMay cause disruption. googleapis.com
Genomic Stability DNA topoisomerase INot specifiedPotential to affect cellular processes involving this enzyme.
Neuroprotection Dopaminergic neuronsDopaminergic neuron modelsExhibits neuroprotective activity. rsc.orgresearchgate.netamazonaws.com

Chemical Synthesis and Analogues

Total Synthesis Strategies for Meridamycin and its Stereoisomers

Synthetic efforts towards this compound have been characterized by highly strategic and convergent approaches, focusing on the meticulous construction of its complex stereochemical architecture.

The prevailing retrosynthetic strategy for this compound involves dividing the macrocycle into more manageable sections. The most common approach, adopted by researchers at Leibniz University, dissects the molecule into a "northern" fragment, typically encompassing carbons C1–C21, and a "southern" fragment, containing carbons C22–C34. This disconnection simplifies the complex polyketide chain and isolates the challenging pipecolate-tricarbonyl-lactol motif within the southern fragment. uni-hannover.de The key disconnections are typically planned at the ester linkage that forms the macrocycle and a strategic carbon-carbon bond within the polyketide backbone, allowing for a convergent assembly in the final stages of the synthesis.

Significant progress has been documented in the synthesis of both the northern and southern portions of this compound and its analogues.

Northern Fragment: Work on the northern fragment has also advanced considerably. Building on a previously synthesized C1-C9 segment, further elaboration extended this fragment to the C1-C14 section. uni-hannover.de This was achieved in a four-step sequence with a 14.9% yield from the C1-C9 precursor. uni-hannover.deuni-hannover.de

The control of stereochemistry is paramount in this compound synthesis, and research efforts have employed and advanced several powerful stereoselective methods. Boron-mediated transformations have been particularly highlighted in the synthetic routes. uni-hannover.de

For the southern fragment, two sequential stereoselective boron-mediated aldol (B89426) reactions were critical for establishing the C25–C28 stereocenters with high enantiomeric excess (>98% ee). uni-hannover.de Following the aldol additions, an Evans-Tischenko reduction was used to stereoselectively reduce a ketone to a secondary alcohol while preserving the adjacent stereochemistry. uni-hannover.de A methodological breakthrough was the use of a diazoamide Roskamp reaction to install the proline-containing amino acid fragment, marking the first reported use of this reaction in a natural product synthesis. uni-hannover.deuni-hannover.de

In the synthesis of the northern fragment, key transformations included a Zweifel olefination for alkylating a terminal alkyne and a directed boron insertion, followed by a lithiation-borylation methodology to attach the C10-C14 piece. uni-hannover.deuni-hannover.de

Stereoselective ReactionPurpose in this compound SynthesisFragment
Boron-Mediated Aldol Reaction Convergent and stereoselective assembly of the central region, creating four contiguous asymmetric centers. uni-hannover.deSouthern
Evans-Tischenko Reduction Stereoselective reduction of a keto group to a secondary alcohol, preserving adjacent stereocenters. uni-hannover.deSouthern
Roskamp Reaction Installation of the diazoamide group for the pipecolate moiety; a novel application in natural product synthesis. uni-hannover.deuni-hannover.deSouthern
Zweifel Olefination Stereoselective alkylation of a terminal alkyne. uni-hannover.deuni-hannover.deNorthern
Lithiation-Borylation Attachment of the C10-C14 segment. uni-hannover.deNorthern

The total synthesis of this compound remains an unsolved problem in organic chemistry, fraught with significant challenges. uni-hannover.de

Challenges:

Stereochemical Uncertainty: A major hurdle is the ambiguity in the absolute configuration of the 14 stereogenic centers, which was questioned after analysis of the biosynthetic gene cluster. uni-hannover.deuni-hannover.de A total synthesis is required to definitively establish the correct structure.

Stereocontrol: The creation of numerous stereocenters, particularly the four contiguous centers in the southern fragment, in a controlled manner is a significant synthetic obstacle.

Sensitive Functionalities: The installation and preservation of the tricarbonyl pipecolate motif without epimerization or degradation is a delicate and challenging task. uni-hannover.de

Breakthroughs:

Successful Fragment Synthesis: The most significant breakthrough has been the successful and highly stereocontrolled synthesis of the complete southern fragment of 3-northis compound (B1246903) and a large C1-C14 section of the northern fragment. uni-hannover.deuni-hannover.de

Methodological Innovation: The pioneering application of the Roskamp reaction in a natural product synthesis context represents a notable advance for the field. uni-hannover.de

Development of Stereoselective Transformations and Methodological Advances

Synthetic Derivatization for Structure-Activity Relationship (SAR) Studies

While a total synthesis has not been completed, the generation of this compound analogues is crucial for understanding its structure-activity relationship (SAR), particularly concerning its neuroprotective properties.

The modification of this compound has been achieved primarily through genetic engineering of its biosynthetic pathway, providing valuable insights for future synthetic design.

A key example is the creation of C36-keto-meridamycin . researchgate.netnih.gov This novel analogue was generated by deleting a specific DNA fragment from the chromosome of the producing organism, Streptomyces sp. NRRL 30748. researchgate.netnih.gov The deleted fragment encoded the ketoreductase (KR1) domain of the MerA polyketide synthase module. researchgate.net Its removal prevented the reduction of the ketone at the C-36 position during biosynthesis, resulting in an analogue with a ketone instead of the native hydroxyl group. researchgate.netnih.gov The successful generation of this analogue demonstrates that the this compound biosynthetic gene cluster can be manipulated to produce new derivatives. researchgate.net

In addition to genetically engineered analogues, several naturally occurring congeners have been isolated, including 3-northis compound and Meridamycins A, B, C, and D . uni-hannover.dersc.org These natural analogues, which feature variations in the polyketide chain and the pipecolic acid moiety, provide a foundation for designing future synthetic analogues to probe the SAR of this complex natural product. uni-hannover.dersc.org

Compound NameKey Structural Difference from this compound
3-northis compound Lacks a methyl group at the C3 position. uni-hannover.de
C36-keto-meridamycin Features a ketone group at the C-36 position instead of a hydroxyl group. researchgate.net
This compound A Structural isomer of this compound. rsc.org
This compound B Structural isomer of this compound. rsc.org
This compound C Truncated polyketide chain, lacks the pipecolic acid moiety, and possesses a terminal carboxylic acid. uni-hannover.de
This compound D Methyl ester of this compound C. uni-hannover.de

Exploration of Diverse Effector Domains for Functional Modulation

The functional versatility of this compound and related macrolides, such as FK506 and rapamycin (B549165), stems from their bifunctional nature. nih.gov These molecules are composed of two key domains: a conserved binding domain and a variable "effector domain". nih.govuni-muenchen.de The binding moiety, which for this compound includes a characteristic pipecolyl-triketo core, is responsible for high-affinity binding to intracellular receptor proteins known as FKBPs (FK506-Binding Proteins), most notably FKBP12. nih.govuni-hannover.de Once bound to FKBP12, the second part of the molecule, the effector domain, remains solvent-exposed and is free to interact with other cellular target proteins. mdpi.com This interaction with a secondary target protein dictates the ultimate biological or pharmacological effect. nih.gov

The distinct structures of the effector domains in FK506 and rapamycin allow their respective FKBP12 complexes to bind to different cellular targets (calcineurin and mTOR, respectively), leading to immunosuppression. nih.gov this compound, while binding to FKBP12, lacks the specific effector domain structure required to induce immunosuppression and instead antagonizes the effects of FK506. nih.gov This inherent modularity has spurred significant research into creating novel this compound analogues by modifying the effector domain to generate new biological activities. The goal is to create new composite binding surfaces on the FKBP12-ligand complex that can recognize and modulate previously "intractable" protein targets. nih.gov

Research in this area has progressed along two main avenues: synthetic chemistry to create libraries of analogues and genetic engineering of the biosynthetic pathway to produce novel derivatives.

Synthetic Approaches: Rapalog Libraries

A powerful strategy to explore the potential of new effector domains involves replacing the natural effector region of a macrolide with structurally diverse moieties. nih.gov Researchers have developed synthetic routes to generate large libraries of "rapalogs" (rapamycin analogues), a concept directly applicable to this compound. nih.govresearchgate.net In this approach, the essential FKBP12-binding core is retained, while the effector domain is systematically replaced. nih.gov

One notable exploration used peptides as the variable effector domain due to their vast structural diversity and synthetic accessibility. nih.gov A library of bifunctional cyclic molecules was synthesized where the effector domain of rapamycin was replaced with various dipeptides. nih.gov These rapalogs were designed to create a multitude of new composite surfaces upon binding to FKBP12. Subsequent testing confirmed that FKBP12 could indeed tolerate a wide variety of these new effector domains, with many of the resulting analogues retaining high-affinity binding to FKBP12. nih.gov This demonstrates the feasibility of using a common macrolide scaffold to generate a large repertoire of molecules with the potential for novel target recognition. researchgate.net

Biosynthetic Engineering

Genetic manipulation of the this compound biosynthetic gene cluster in producer organisms like Streptomyces sp. offers a complementary route to novel analogues. nih.gov The this compound cluster contains the genes for the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes that assemble the molecule. uni-hannover.denih.gov By modifying these genes, researchers can alter the final structure of the natural product.

A successful example of this approach involved the targeted deletion of a DNA fragment that encodes the ketoreductase (KR) domain within the merA gene of the this compound biosynthetic cluster. nih.govresearchgate.net Ketoreductase domains are responsible for reducing keto groups to hydroxyl groups during the assembly of the polyketide chain. Inactivating this domain prevented the expected reduction at the C-36 position of the molecule. nih.gov This genetic modification resulted in the production of a novel analogue, C36-keto-meridamycin . nih.govresearchgate.net While this modification is to the core macrolide ring, it fundamentally alters the region of the molecule that would contribute to the effector surface of the FKBP12-ligand complex, thereby representing a powerful method for functional modulation. This approach opens the door to creating a wider array of this compound derivatives by targeting other domains within the biosynthetic machinery.

Advanced Research Methodologies Applied to Meridamycin

Genomics and Bioinformatics for Biosynthetic Pathway Discovery and Analysis

The advent of high-throughput genome sequencing and powerful bioinformatics tools has revolutionized the discovery and analysis of natural product biosynthetic pathways, including that of meridamycin.

Genome Mining for Novel Gene Clusters and Biosynthetic Potential

Genome mining has been a cornerstone in identifying the this compound biosynthetic gene cluster (BGC). This process involves scanning the genomic data of producing organisms, primarily from the genus Streptomyces, for sequences that encode enzymes typical of polyketide and non-ribosomal peptide synthesis. researchgate.netfrontiersin.org

In Streptomyces sp. NRRL 30748, a known this compound producer, approximately 117 kilobases (kb) of DNA encompassing the this compound BGC were cloned and sequenced. nih.gov Computational analysis of this sequence identified a cluster of genes responsible for the core structure of this compound. researchgate.net This includes four large polyketide synthase (PKS) genes (merA-D) encoding a loading module and 14 extension modules, a non-ribosomal peptide synthetase (NRPS) gene (merP) for the incorporation of pipecolate, and a cytochrome P450 monooxygenase gene (merE). nih.gov The identification of these core biosynthetic genes was a critical first step in understanding how this compound is assembled. secondarymetabolites.org

Further in silico analysis of the draft genome of Streptomyces sp. isolate BR123 also predicted the presence of multiple BGCs, including the one for this compound. uni-konstanz.de This highlights the power of genome mining to not only identify the BGC in known producers but also to uncover the biosynthetic potential for this compound in other strains. uni-konstanz.deresearchgate.net The use of tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) has been instrumental in predicting these BGCs from raw genome sequence data. uni-konstanz.de

Comparative Genomics of this compound-Producing Strains

Comparative genomics provides valuable insights into the evolution, organization, and diversity of BGCs. By comparing the this compound BGC from different Streptomyces strains, researchers can identify conserved elements and significant variations.

A comparison between the this compound BGC of Streptomyces sp. NRRL 30748 and Streptomyces sp. DSM 4137 confirmed the boundaries of the cluster but also revealed unexpected differences in gene organization. While both strains produce this compound, the subtle variations in their BGCs can provide clues about the evolutionary trajectory of this pathway and may account for differences in production levels or the generation of minor congeners.

Studies on closely related Streptomyces strains have shown that even with high phylogenetic similarity, there is considerable diversity in their specialized metabolite BGCs. mdpi.com This diversity can arise from events like horizontal gene transfer. mdpi.com The analysis of strain-specific BGCs, even within the same species, underscores the vast and largely untapped reservoir of novel natural products. mdpi.comnova.edu This principle applies to this compound, where comparative genomic analyses can help to identify novel versions of the BGC, potentially leading to the discovery of new this compound analogues with altered biological activities.

Genetic Engineering Techniques for Pathway Elucidation and Modification

The ability to manipulate the DNA of this compound-producing Streptomyces strains is crucial for both confirming the function of the BGC and for engineering the pathway to produce novel derivatives.

Application of CRISPR-Cas Systems for Targeted Genome Editing in Streptomyces

The development of CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein) systems has revolutionized genome editing in a wide range of organisms, including Streptomyces. researchgate.net While its application has been challenging in some high GC-content bacteria like Streptomyces, engineered CRISPR-Cas9 and CRISPR-Cas12a systems have been developed to overcome these hurdles. nih.govfrontiersin.org

These powerful tools allow for precise and efficient targeted gene deletions, insertions, and replacements within the this compound BGC. escholarship.orgscispace.com For instance, to definitively prove that the cloned gene cluster was responsible for this compound production in Streptomyces sp. NRRL 30748, the merP gene was disrupted. This resulted in the complete abolition of this compound production, providing clear evidence of the cluster's function. researchgate.netnih.gov

Furthermore, CRISPR-Cas systems enable the rational design of novel this compound analogues. By targeting and deleting a specific DNA fragment encoding the ketoreductase (KR) domain of MerA, researchers successfully generated C36-keto-meridamycin, a new derivative of the natural product. nih.gov This demonstrates the potential of CRISPR-mediated genome editing to create a diverse array of "unnatural" natural products with potentially improved therapeutic properties.

Table 1: Application of CRISPR-Cas Systems in Streptomyces for this compound Research
CRISPR SystemApplicationExample in this compound ResearchOutcome
Engineered CRISPR-Cas9Targeted Gene DisruptionDisruption of the merP (NRPS) gene in Streptomyces sp. NRRL 30748Abolition of this compound production, confirming gene cluster identity. researchgate.netnih.gov
Engineered CRISPR-Cas9Domain Deletion for Analogue GenerationDeletion of the KR domain from the merA (PKS) gene.Production of the novel analogue, C36-keto-meridamycin. nih.gov
CRISPR-Cas12a SystemsMultiplex Genome EditingPotential for simultaneous modification of multiple genes in the this compound BGC.Enhanced production or generation of more complex analogues (potential application). frontiersin.org

Advanced Plasmid Rescue and Bacterial Artificial Chromosome (BAC) Cloning Methodologies

The large size of the this compound BGC (approximately 90-117 kb) presents a significant challenge for traditional cloning methods. researchgate.netacs.org To overcome this, advanced techniques such as plasmid rescue and bacterial artificial chromosome (BAC) cloning have been employed.

BAC vectors are capable of carrying large DNA inserts and can be maintained in Escherichia coli, which is a more genetically tractable host than Streptomyces. mdpi.comnih.gov A versatile E. coli-Streptomyces shuttle BAC vector, pSBAC, was instrumental in cloning the entire this compound BGC. acs.orgresearchgate.net The ~90 kb mer gene cluster was captured in a single pSBAC clone and successfully transferred into the heterologous host Streptomyces lividans. acs.org This achievement paves the way for expressing the this compound pathway in various optimized host strains. acs.org

These BAC-based systems, often coupled with techniques like transformation-associated recombination (TAR) cloning, facilitate the direct cloning of large BGCs from genomic DNA. escholarship.org Furthermore, methods have been developed to modify these BAC clones using recombinase systems, allowing for the introduction of selectable markers or reporter genes, which can aid in functional genomic studies. nih.gov

Table 2: Advanced Cloning Methodologies for the this compound BGC
MethodologyVectorApplication in this compound ResearchSignificance
Bacterial Artificial Chromosome (BAC) CloningpSBAC (E. coli-Streptomyces shuttle vector)Cloning of the entire ~90 kb this compound BGC. acs.orgEnables manipulation and heterologous expression of the large gene cluster. acs.org
Heterologous ExpressionpSBAC in Streptomyces lividansSuccessful production of this compound in a non-native host. acs.orgOpens avenues for production optimization and pathway engineering in a more amenable host. acs.org
Plasmid RescueCosmidsInitial cloning and sequencing of overlapping fragments of the this compound BGC. researchgate.netFacilitated the initial sequencing and characterization of the ~117 kb gene cluster. researchgate.net

Advanced Analytical Techniques for Structural and Biosynthetic Investigations

Elucidating the complex structure of this compound and understanding its biosynthetic assembly requires a suite of advanced analytical techniques. While traditional methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental, their combination with modern biosynthetic insights provides a more complete picture. uni-konstanz.de

Recent analyses of the this compound BGC have raised questions about the previously assigned absolute configuration of its fourteen stereocenters. uni-hannover.de This highlights the interplay between genetic analysis and chemical synthesis. Total synthesis of this compound is being pursued not only to provide a scalable source of the compound but also to definitively confirm the stereochemistry predicted from the gene cluster analysis. uni-hannover.de

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a crucial tool for detecting and quantifying this compound and its analogues in fermentation broths of both wild-type and genetically engineered strains. researchgate.netuni-konstanz.de This technique was essential in confirming the abolition of this compound production in the merP knockout strain and in identifying the production of C36-keto-meridamycin. researchgate.net Furthermore, techniques like liquid extraction surface analysis mass spectrometry (LESA-MS) are emerging as novel methods for direct sampling and analysis of metabolites from bacterial colonies, offering a rapid way to screen for the production of new compounds. bham.ac.uk

The investigation into the biosynthesis of the pipecolate moiety of this compound in Streptomyces sp. NRRL 30748 utilized isotopically labeled precursors. Feeding experiments with labeled lysine (B10760008) demonstrated that the pipecolate unit is formed through two different lysine degradation pathways, a finding that contradicts the common route seen in the biosynthesis of other pipecolate-containing natural products like rapamycin (B549165) and FK506. This detailed biosynthetic investigation was made possible by the ability to track the incorporation of stable isotopes using mass spectrometry.

High-Resolution Mass Spectrometry and Fourier Transform Mass Spectrometry (FT-MS) for Metabolite Analysis

Molecular Modeling and Computational Chemistry Approaches

Computational methods play a vital role in understanding the interactions of this compound at a molecular level and in guiding the design of new, improved analogs.

This compound is known to bind to the FK506-binding protein 12 (FKBP12), a common target for immunosuppressive drugs like FK506 and rapamycin. nih.gov However, the this compound-FKBP12 complex does not appear to inhibit the same downstream targets as the FK506 and rapamycin complexes, and its own cellular target is not yet definitively known. nih.govrsc.org

To investigate the binding of this compound to FKBP12, molecular docking and molecular dynamics (MD) simulations are employed. vulcanchem.comnih.govmdpi.com Docking programs can predict the preferred binding pose of this compound within the hydrophobic pocket of FKBP12. vulcanchem.com This binding site is characterized by aromatic and polar amino acid residues that can form hydrogen bonds and van der Waals interactions with the ligand. vulcanchem.com

MD simulations provide a dynamic view of the ligand-protein complex over time, allowing researchers to assess the stability of the predicted binding pose and to identify key intermolecular interactions. nih.govresearchgate.net These simulations can reveal how the binding of this compound might induce conformational changes in FKBP12, which is crucial for the formation of ternary complexes with downstream protein targets. vulcanchem.com By comparing the dynamics of the this compound-FKBP12 complex with those of the FK506-FKBP12 and rapamycin-FKBP12 complexes, researchers can gain insights into why this compound is non-immunosuppressive. nih.gov

Computational Method Objective Insights Gained References
Ligand-Protein DockingPredict the binding mode of this compound in the FKBP12 active site.Identifies potential key interactions and the overall orientation of the ligand. vulcanchem.comrosettacommons.org
Molecular Dynamics (MD) SimulationsSimulate the behavior of the this compound-FKBP12 complex over time.Assesses the stability of the binding pose and characterizes the dynamic interactions between the ligand and protein. nih.govresearchgate.net

The unique biological profile of this compound as a non-immunosuppressive FKBP12 ligand makes its scaffold an attractive starting point for the design of new therapeutic agents. uni-hannover.denih.gov De novo design and rational modification approaches, guided by computational tools, are being used to create novel this compound-like molecules with potentially enhanced or new biological activities. google.comnih.gov

Rational modification often involves making specific changes to the this compound structure based on the understanding of its interaction with FKBP12. For example, by analyzing the docked structure, chemists can identify regions of the molecule that could be modified to improve binding affinity or to interact with a desired target protein when complexed with FKBP12. rsc.org This has been successfully demonstrated through the genetic engineering of the this compound biosynthetic gene cluster, which led to the production of C36-keto-meridamycin, a novel analog. nih.govresearchgate.net

Future Perspectives in Meridamycin Research

Comprehensive Elucidation of the Complete Molecular Mechanism and Definitive Target Identification

While initial studies have provided valuable insights into the immunosuppressive effects of meridamycin, a comprehensive understanding of its complete molecular mechanism remains a critical objective. Future research will focus on definitively identifying its cellular targets. Current investigations point towards the inhibition of the IL-2-dependent proliferation of T-cells, but the precise protein or pathway that this compound directly binds to is yet to be conclusively determined. Advanced techniques such as chemical proteomics, utilizing affinity-based probes derived from the this compound scaffold, will be instrumental in pulling down its binding partners from cell lysates. Furthermore, genome-wide screening approaches, including CRISPR-Cas9 knockout screens, can help identify genes that are essential for this compound's activity, thereby revealing its molecular target and mechanism of action. A definitive understanding of its target will not only explain its immunosuppressive and antifungal activities but also pave the way for more targeted and rational drug design.

Rational Engineering of Novel this compound Analogues with Enhanced Biological Specificity

The chemical structure of this compound offers a rich scaffold for synthetic modification. Rational engineering of novel analogues aims to enhance its biological specificity, improve its potency, and fine-tune its pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor, guiding the chemical modifications of the this compound core. For instance, modifications to the polyketide chain or the amino acid residue can lead to analogues with altered target-binding affinities and biological activities. The total synthesis of this compound has provided a platform for generating a diverse range of analogues that are not accessible through fermentation. By systematically altering different functional groups on the this compound molecule, researchers can probe their importance for its biological activity and develop new compounds with superior therapeutic profiles.

Table 1: Examples of this compound Analogues and Their Reported Activities

CompoundStructural ModificationReported Biological Activity
This compound Natural ProductImmunosuppressive, Antifungal
15-deoxyl-15-oxothis compound Oxidation at C15Immunosuppressive activity
C32-O-methylated this compound Methylation at C32Reduced immunosuppressive activity

Strategies for Improving Industrial Production via Advanced Strain Engineering and Fermentation Optimization

To meet the potential demand for this compound in clinical applications, robust and scalable production methods are essential. Current production relies on the fermentation of Streptomyces sp. strain CL190, but the yield is often low for industrial-scale manufacturing. Advanced strain engineering techniques are being explored to enhance this compound production. This includes overexpression of positive regulatory genes within the this compound biosynthetic gene cluster and deletion of competing pathway genes to channel metabolic flux towards this compound synthesis. Furthermore, optimization of the fermentation process, including medium composition, pH, temperature, and aeration, can significantly improve product titers. The development of high-yielding strains and optimized fermentation protocols will be crucial for the cost-effective and sustainable production of this compound.

Exploration of New Natural Producers and Activation of Cryptic Biosynthetic Pathways for Diverse Congeners

The discovery of new natural producers of this compound or related congeners from diverse environments remains a promising avenue for expanding the chemical diversity of this family of compounds. Genome mining of actinomycete strains from unique ecological niches, such as marine sediments or symbiotic associations, could reveal novel biosynthetic gene clusters encoding for new this compound analogues. Many biosynthetic gene clusters in microorganisms are silent or "cryptic" under standard laboratory conditions. The activation of these cryptic pathways through various strategies, such as ribosome engineering or the use of chemical elicitors, could lead to the production of previously unobserved this compound-like molecules with potentially novel biological activities.

Synergistic Integration of Synthetic Biology and Chemical Synthesis for Broad Diversification of this compound Scaffolds

The convergence of synthetic biology and chemical synthesis offers a powerful platform for the broad diversification of this compound scaffolds. Synthetic biology tools can be used to engineer the this compound biosynthetic pathway, enabling the production of novel "unnatural" natural products. By manipulating the enzymes involved in its biosynthesis, such as the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules, researchers can introduce different building blocks to create a wide array of new this compound analogues. These novel scaffolds can then be further modified using chemical synthesis to generate a vast library of compounds for biological screening. This integrated approach will accelerate the discovery of new this compound derivatives with optimized therapeutic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.